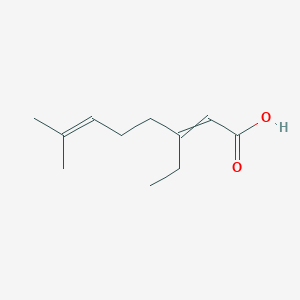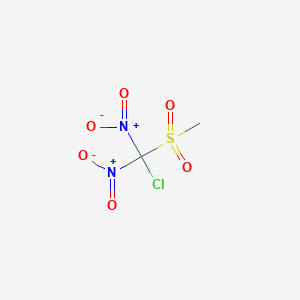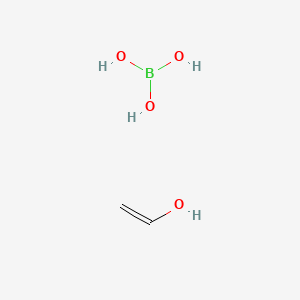
Boric acid;ethenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is commonly found in nature as the mineral sassolite and is typically encountered as colorless crystals or a white powder that dissolves in water . Ethenol, commonly known as ethanol, is a simple alcohol with the chemical formula C₂H₅OH. When combined, boric acid and ethanol form a compound that has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: Boric acid can be synthesized by treating borax (sodium borate) with a mineral acid such as hydrochloric acid or sulfuric acid. The reaction produces boric acid and sodium chloride or sodium sulfate as by-products . The reaction is as follows:
Na2B4O7⋅10H2O+2HCl→4H3BO3+2NaCl+5H2O
Industrial Production Methods: Industrial production of boric acid involves the acidification of borate minerals and brines. The most common method is the dissolution of borax in sulfuric acid, followed by crystallization of boric acid from the solution . Ethanol is typically produced through the fermentation of sugars by yeast or by the hydration of ethylene in the presence of a catalyst.
化学反应分析
Types of Reactions: Boric acid undergoes various chemical reactions, including esterification with alcohols to form borate esters. For example, boric acid reacts with ethanol in the presence of a dehydrating agent like concentrated sulfuric acid to form triethyl borate :
B(OH)3+3C2H5OH→B(OC2H5)3+3H2O
Common Reagents and Conditions: Common reagents used in reactions with boric acid include alcohols, sulfuric acid, and other dehydrating agents. The reactions typically require heating and controlled conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of boric acid with alcohols are borate esters. These esters are used in various applications, including as solvents and intermediates in organic synthesis .
科学研究应用
Boric acid and its derivatives have a wide range of applications in scientific research. In chemistry, boric acid is used as a precursor for the synthesis of other boron compounds and as a catalyst in organic reactions . In biology and medicine, boric acid is used as an antiseptic, insecticide, and in the treatment of fungal infections . It also has applications in the industrial sector as a flame retardant, neutron absorber, and in the production of glass and ceramics .
作用机制
Boric acid exerts its effects through its ability to form complexes with various biomolecules. As a Lewis acid, it interacts with electron-rich species such as hydroxyl groups, amino acids, and nucleotides . This interaction can inhibit the growth of microorganisms by disrupting their metabolic processes and cell membrane integrity . In the case of ethanol, its primary mechanism of action involves its interaction with the central nervous system, where it acts as a depressant by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA).
相似化合物的比较
Similar Compounds: Similar compounds to boric acid include boronic acids, borates, and other boron-containing compounds. Boronic acids, for example, have one hydroxyl group replaced by an alkyl or aryl group, making them useful in organic synthesis and as intermediates in the production of pharmaceuticals .
Uniqueness: Boric acid is unique in its ability to form stable complexes with a wide range of biomolecules, making it valuable in various applications from medicine to industrial processes. Its relatively low toxicity and environmental friendliness also make it an attractive compound for use in green chemistry .
Conclusion
Boric acid and ethanol form a versatile compound with numerous applications in scientific research and industry. From its synthesis and chemical reactions to its mechanism of action and comparison with similar compounds, boric acid continues to be a valuable resource in various fields.
属性
CAS 编号 |
55199-96-7 |
|---|---|
分子式 |
C2H7BO4 |
分子量 |
105.89 g/mol |
IUPAC 名称 |
boric acid;ethenol |
InChI |
InChI=1S/C2H4O.BH3O3/c1-2-3;2-1(3)4/h2-3H,1H2;2-4H |
InChI 键 |
AUAZJKLSXDLWOM-UHFFFAOYSA-N |
规范 SMILES |
B(O)(O)O.C=CO |
相关CAS编号 |
55199-96-7 142517-79-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



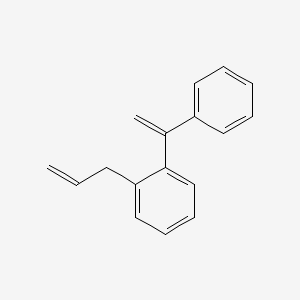
![2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde](/img/structure/B14627375.png)
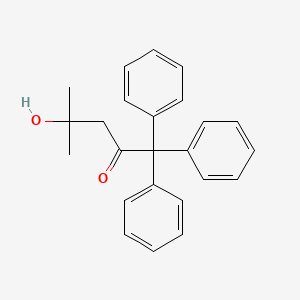
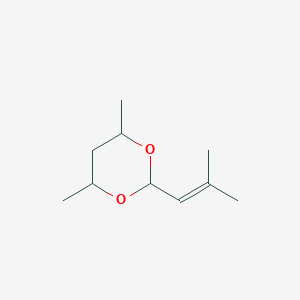
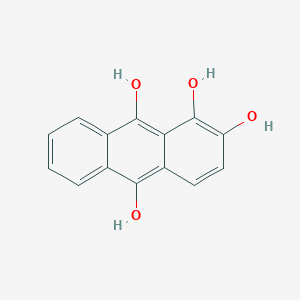
![2-Naphthalenecarboxamide, N,N'-1,5-naphthalenediylbis[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B14627402.png)
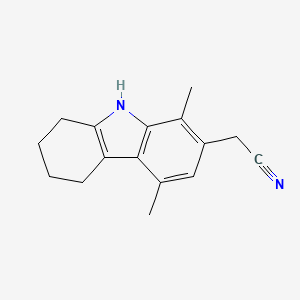
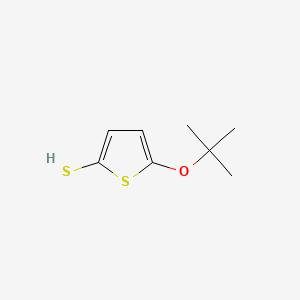
![N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide](/img/structure/B14627438.png)


